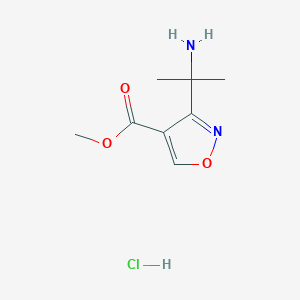![molecular formula C23H20ClN3O2S2 B2605122 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 920399-57-1](/img/structure/B2605122.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
A study discussed the investigations of various 6,5-heterocycles to improve metabolic stability in the context of dual inhibitors for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These inhibitors, including analogues similar to the queried compound, showed potential in vitro and in vivo efficacy, highlighting their importance in developing cancer therapies and understanding the metabolic pathways that affect drug stability and efficacy (Stec et al., 2011).
Anticancer Activity of Heterocyclic Compounds
Research on novel fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the queried compound, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This indicates the potential of structurally similar compounds in designing new anticancer drugs (Hammam et al., 2005).
Applications in Green Chemistry and Herbicide Research
Chloroacetamide herbicides, closely related to the structural class of the queried compound, were studied for their inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus. This research provides insights into the environmental impact and mode of action of such compounds, useful for developing safer and more effective herbicides (Weisshaar & Böger, 1989).
Exploring Nonlinear Optical (NLO) Properties
A study on benzothiazolinone acetamide analogs, which share a core structure with the queried compound, explored their potential applications in nonlinear optical (NLO) activities. The research found these compounds to exhibit significant hyperpolarizability values, suggesting their potential in developing materials for optical technologies (Mary et al., 2020).
Metabolism and Herbicide Action Mechanism
The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic pathways and potential toxicological profiles of compounds within the same chemical class as the queried compound. Understanding these mechanisms is crucial for assessing the safety and environmental impact of such chemicals (Coleman et al., 2000).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-15-11-16(24)12-20-22(15)26-23(31-20)27(13-17-5-3-4-10-25-17)21(28)14-30-19-8-6-18(29-2)7-9-19/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNPOIKXLUIFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2605040.png)

![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)
![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)
![2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2605049.png)


![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)


![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2605059.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605062.png)